N-type calcium channel blocker-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-type calcium channel blocker-1 is a compound known for its ability to block N-type calcium channels, which are crucial in the regulation of neurotransmitter release in the nervous system. These channels are primarily found in the presynaptic terminals of neurons and play a significant role in pain transmission and other neurological processes . The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic pain and other neurological disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-type calcium channel blocker-1 typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of phenoxyaniline and sulfonamide analogues, which undergo structural modifications to enhance their potency and selectivity . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve high-throughput screening techniques to identify potent analogues. This process can include the use of scintillation proximity assays to evaluate the binding affinity of various compounds to N-type calcium channels . The production process is optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-type calcium channel blocker-1 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability.

Major Products: The major products formed from these reactions are typically analogues of this compound with improved potency and selectivity for N-type calcium channels .

Aplicaciones Científicas De Investigación

N-type calcium channel blocker-1 has a wide range of scientific research applications:

Mecanismo De Acción

N-type calcium channel blocker-1 exerts its effects by selectively blocking N-type calcium channels, which are voltage-gated channels involved in the influx of calcium ions into neurons. By inhibiting these channels, the compound reduces the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide, which are involved in pain transmission . This mechanism makes it a promising candidate for the treatment of chronic and neuropathic pain .

Comparación Con Compuestos Similares

Ziconotide: A synthetic version of ω-conotoxin MVIIA, derived from the venom of the marine snail Conus magus.

Gabapentin and Pregabalin: Both are potent N-type calcium channel blockers used in the treatment of neuropathic pain.

Uniqueness: N-type calcium channel blocker-1 is unique due to its high affinity and selectivity for N-type calcium channels, making it a highly effective inhibitor with potential therapeutic applications . Its oral activity and favorable pharmacokinetic properties further distinguish it from other similar compounds .

Propiedades

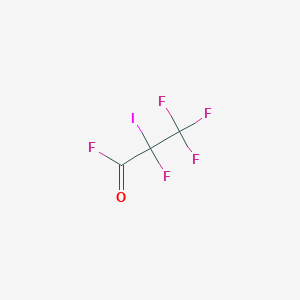

Fórmula molecular |

C31H47N3 |

|---|---|

Peso molecular |

461.7 g/mol |

Nombre IUPAC |

1-[[4-(dimethylamino)phenyl]methyl]-N-[4-(3,3-dimethylbutyl)phenyl]-N-(3-methylbut-2-enyl)piperidin-4-amine |

InChI |

InChI=1S/C31H47N3/c1-25(2)17-23-34(29-14-8-26(9-15-29)16-20-31(3,4)5)30-18-21-33(22-19-30)24-27-10-12-28(13-11-27)32(6)7/h8-15,17,30H,16,18-24H2,1-7H3 |

Clave InChI |

DGAZXKNFOZWANF-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCN(C1CCN(CC1)CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)CCC(C)(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)

![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)

![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)